Physicochemical Differentiation: Molecular Complexity and Lipophilicity vs. 3-Methyl Analog
The target compound (MW 400.48 g/mol, formula C24H24N4O2) possesses substantially higher molecular complexity than its closest commercially cataloged analog, 3-methyl-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine (MW 267.33 g/mol, formula C16H17N3O) . The 133.15 g/mol molecular weight increase and 7 additional heavy atoms reflect the 2-methoxyphenoxy substitution, which elevates the calculated logP and topological polar surface area, moving the compound into a different region of drug-likeness space. This increased structural elaboration is relevant for screening libraries where hit expansion requires probing deeper into hydrophobic kinase sub-pockets that simpler methyl-substituted analogs cannot access.
| Evidence Dimension | Molecular weight and structural complexity (heavy atom count) |
|---|---|
| Target Compound Data | 400.48 g/mol; 30 heavy atoms |
| Comparator Or Baseline | 3-methyl-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine: 267.33 g/mol; 20 heavy atoms |
| Quantified Difference | +133.15 g/mol; +10 heavy atoms |
| Conditions | Structures compared using ChemBase and Chemenu catalog entries |
Why This Matters
For kinase-focused screening campaigns, this molecular weight and complexity shift differentiates the compound from minimalist pyridazine fragments, potentially enabling engagement of larger hydrophobic pockets (e.g., DFG-out conformations) that simpler analogs cannot occupy.
